

Introduction: The Significance of Stereochemical Control in 2-Methylserine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B7767232

[Get Quote](#)

2-Methylserine is a non-proteinogenic α -amino acid that distinguishes itself from its parent amino acid, serine, by the presence of a methyl group at the α -carbon.[1][2] This seemingly minor structural modification introduces a quaternary stereocenter, which imparts significant conformational constraints upon molecules into which it is incorporated.[1] This property is of paramount importance in the fields of medicinal chemistry and drug development, as the rigidification of peptide backbones can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[1] Consequently, the ability to selectively synthesize and isolate the individual enantiomers of **2-methylserine** is a critical endeavor for researchers and scientists. This guide provides a comprehensive technical overview of the stereochemistry of **2-methylserine**, methods for the synthesis and separation of its enantiomers, and their applications in advanced research.

The Stereoisomers of 2-Methylserine: (R)- and (S)-Enantiomers

The tetrahedral α -carbon of **2-methylserine**, bonded to four different substituents (an amino group, a carboxyl group, a hydroxymethyl group, and a methyl group), is a chiral center. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-**2-methylserine** and (S)-**2-methylserine**.[3][4] These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The (S)-enantiomer is also referred to as 2-methyl-L-serine, and the (R)-enantiomer as 2-methyl-D-serine.[3][4]

Mirror Plane

[Click to download full resolution via product page](#)

Caption: The enantiomers of **2-methylserine**, (S)- and (R)-forms, are non-superimposable mirror images.

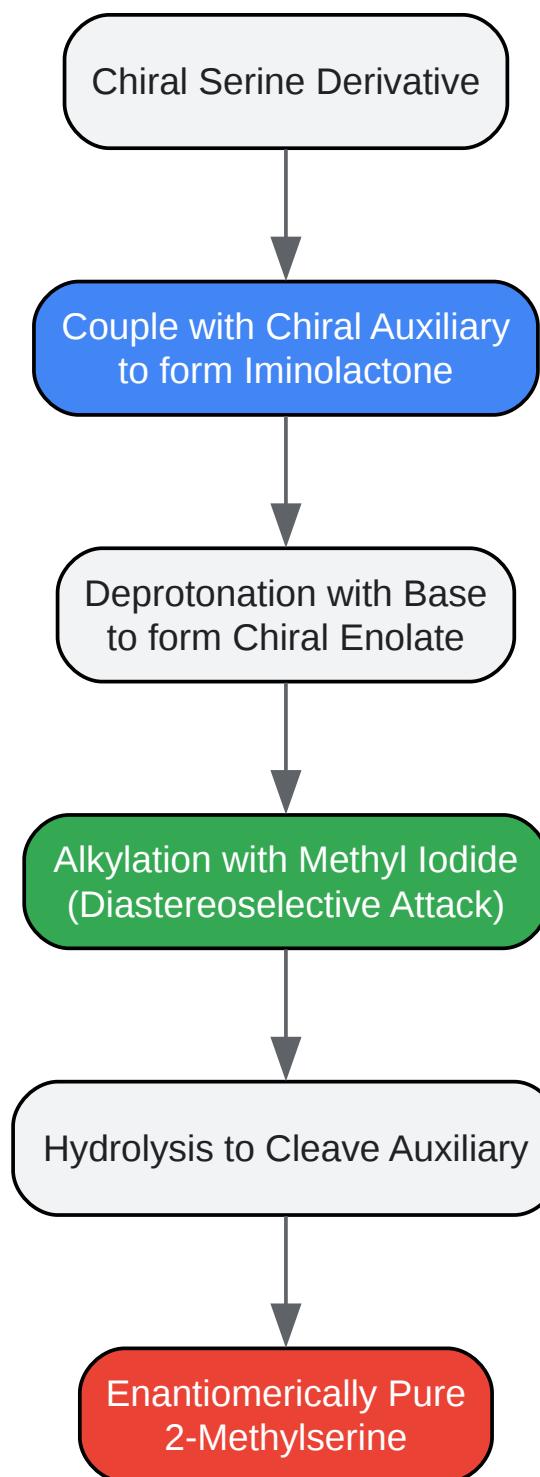
Physicochemical Properties of 2-Methylserine Stereoisomers

The distinct stereochemistry of the enantiomers of **2-methylserine** leads to differences in their optical properties, which are crucial for their identification and characterization. The following table summarizes key physicochemical data for the stereoisomers of **2-methylserine**.

Property	(S)-2-Methylserine	(R)-2-Methylserine	DL-2-Methylserine
Synonyms	(S)-(+)-2-Methylserine, 2-Methyl-L-serine	(R)-(-)-2-Methylserine, 2-Methyl-D-serine	(±)-2-Methylserine
CAS Number	16820-18-1[2][3]	81132-44-7[4]	5424-29-3[2]
Molecular Formula	C ₄ H ₉ NO ₃ [3]	C ₄ H ₉ NO ₃ [4]	C ₄ H ₉ NO ₃ [2]
Molecular Weight	119.12 g/mol [3]	119.12 g/mol [4]	119.12 g/mol [2]
Melting Point	286-288 °C[5]	Not specified	Not specified
Specific Rotation [α]	+3.3° (c=5, 6N HCl)[5]	Not specified	Not applicable
IUPAC Name	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid[3]	(2R)-2-amino-3-hydroxy-2-methylpropanoic acid[4]	2-amino-3-hydroxy-2-methylpropanoic acid[6]

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure α -methyl- α -amino acids is a significant area of research due to their value as building blocks in peptide design.[7] Several strategies have been developed to achieve high levels of stereocontrol.


Diastereoselective Alkylation of Chiral Iminolactones

One powerful approach involves the diastereoselective alkylation of a chiral template.[7][8] The rationale behind this method is to create a rigid cyclic system where a chiral auxiliary directs the approach of an electrophile (in this case, a methyl group source) to one face of the enolate, leading to the preferential formation of one diastereomer.

Conceptual Protocol: Diastereoselective Methylation

- Chiral Auxiliary Attachment: A chiral auxiliary, for instance, derived from a naturally occurring chiral molecule like (+)-3-carene, is coupled with a serine derivative to form a tricyclic iminolactone.[7] This creates a sterically defined environment around the α -carbon.

- Enolate Formation: The iminolactone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a planar enolate. The chiral auxiliary shields one face of the enolate.
- Diastereoselective Alkylation: A methylating agent, such as methyl iodide, is introduced. The steric hindrance from the chiral auxiliary forces the methyl group to add to the less hindered face of the enolate, resulting in a high diastereomeric excess of the methylated product.
- Hydrolysis and Chiral Auxiliary Removal: The methylated iminolactone is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the desired enantiomerically enriched **2-methylserine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the asymmetric synthesis of **2-methylserine** via diastereoselective alkylation.

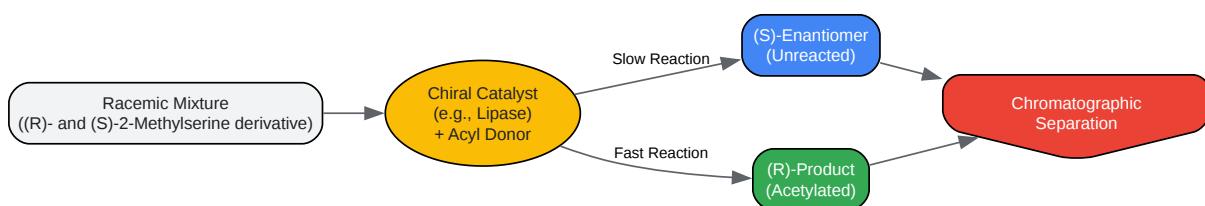
Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.^[9] The enzyme α -methylserine aldolase can be used to catalyze the condensation of L-alanine and formaldehyde to produce α -methyl-L-serine.^{[1][10]}

Protocol: Enzymatic Synthesis of (S)-**2-Methylserine**^{[1][10]}

- Reaction Mixture Preparation: A reaction buffer is prepared, typically a potassium phosphate buffer (e.g., 100 mM, pH 7.4), containing the cofactor pyridoxal 5'-phosphate (PLP).
- Substrate Addition: The substrates, L-alanine and formaldehyde, are added to the buffer.
- Enzyme Introduction: Purified α -methylserine aldolase or E. coli cells overexpressing the enzyme are introduced to initiate the reaction.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 16 hours).
- Reaction Quenching and Analysis: The reaction is stopped, for example, by adding a strong base. The product, (S)-**2-methylserine**, is then quantified using analytical techniques such as HPLC.

Resolution of Racemic 2-Methylserine

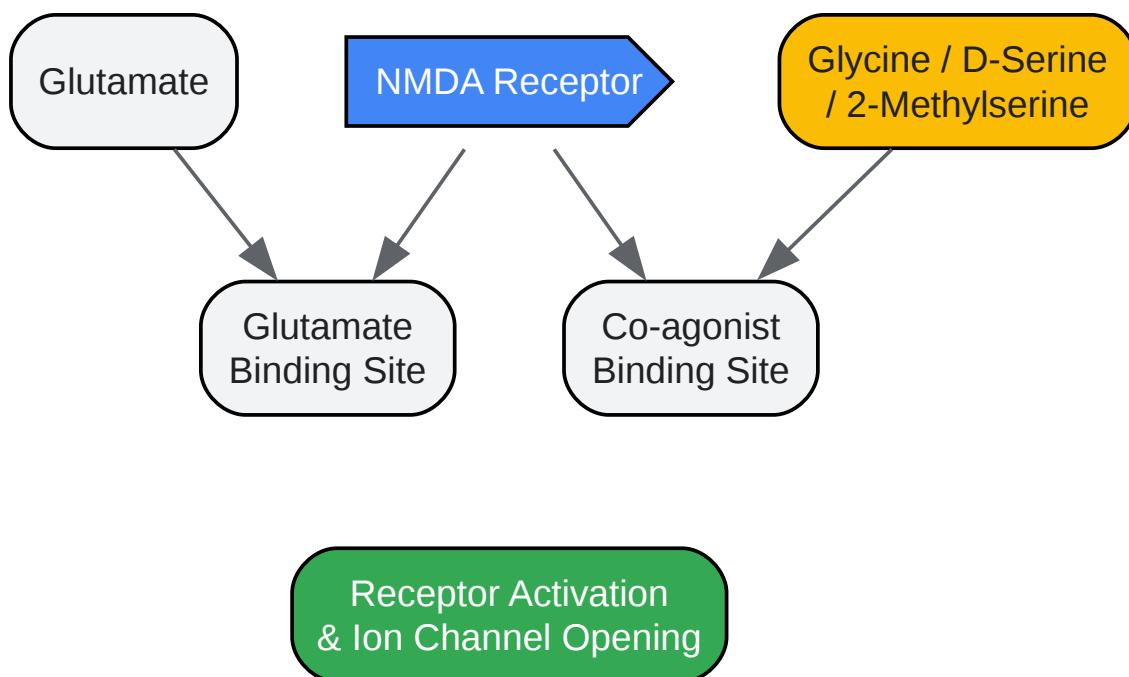

When a non-stereoselective synthesis is performed, a 50:50 mixture of (R)- and (S)-enantiomers, known as a racemate, is obtained. The separation of these enantiomers is crucial for their use in biological applications.

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product.

Principle of Lipase-Mediated Kinetic Resolution

In the presence of a lipase, such as Novozym® 435, and an acyl donor (e.g., isopropenyl acetate), one enantiomer of a racemic **2-methylserine** derivative (e.g., (\pm) -N-benzoyl- α -methylserine ethyl ester) is preferentially acetylated.[11] For example, the (R)-enantiomer might be acetylated at a much faster rate than the (S)-enantiomer. This results in a mixture containing the unreacted, enantiomerically enriched (S)-enantiomer and the acetylated (R)-enantiomer, which can then be separated by standard chromatographic methods.


[Click to download full resolution via product page](#)

Caption: Principle of lipase-mediated kinetic resolution for the separation of **2-methylserine** enantiomers.

Applications in Drug Discovery and Peptide Design

The incorporation of enantiomerically pure **2-methylserine** into peptides is a key strategy for developing peptidomimetics with improved therapeutic properties.[1] The α -methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. Furthermore, the quaternary α -carbon can provide steric shielding against enzymatic degradation, thereby increasing the *in vivo* half-life of the peptide drug.[12]

2-Methylserine derivatives have also been investigated for their potential to interact with various biological targets. For instance, due to its structural similarity to serine, **2-methylserine** is of interest for its potential interaction with the co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][10]

[Click to download full resolution via product page](#)

Caption: Potential interaction of **2-methylserine** at the co-agonist binding site of the NMDA receptor.

Conclusion

The stereochemistry of **2-methylserine** is a critical determinant of its biological function and its utility as a chiral building block. The ability to control the stereochemistry at the α -carbon through asymmetric synthesis or to resolve racemic mixtures is essential for the advancement of drug discovery and peptide design. The methodologies outlined in this guide, from diastereoselective alkylation to enzymatic resolutions, provide a robust toolkit for researchers to access enantiomerically pure **2-methylserine**. As our understanding of the conformational requirements for biological activity deepens, the demand for such unique and conformationally constrained amino acids will undoubtedly continue to grow, solidifying the importance of **2-methylserine** in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-L-serine CAS#: 16820-18-1 [amp.chemicalbook.com]
- 6. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of N-Substituted α -Amino Esters from α -Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Resolution of α -methylserine derivatives via lipase mediated acetylation | Biotechnology and Food Science [eczasopisma.p.lodz.pl]
- 12. Enantiocontrolled Synthesis of α -Methyl Amino Acids via Bn2N- α -Methylserine- β -lactone [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Significance of Stereochemical Control in 2-Methylserine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767232#2-methylserine-stereochemistry-and-enantiomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com